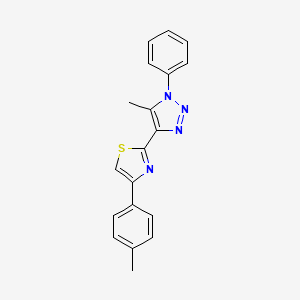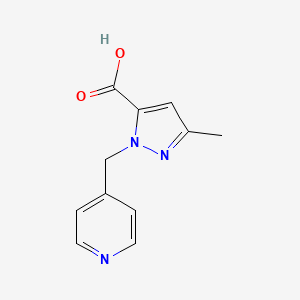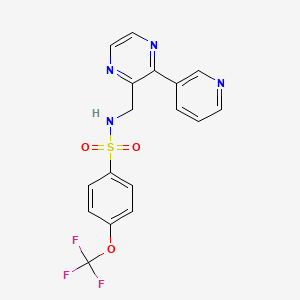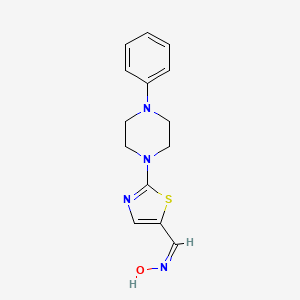
Ethyl Difluoro(6-methoxypyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Ethyl Difluoro(6-methoxypyridin-2-yl)acetate, is a chemical entity that has been referenced in various research contexts. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and synthesis methods that can be informative for understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with high overall yields. For instance, Ethyl 6,7-Difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate, a key intermediate in the synthesis of prulifloxacin, was synthesized through a series of reactions starting from 3,4-difluoroaniline, with an overall yield of 85.7% . This demonstrates the feasibility of synthesizing complex fluorinated compounds with high efficiency, which could be relevant for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate revealed a dimeric interaction through C-H···O bonds, forming a six-atom ring structure that is not planar . This level of structural detail provides a basis for understanding the molecular geometry and potential intermolecular interactions of this compound.
Chemical Reactions Analysis
The reactivity of fluorinated compounds is highlighted by the synthesis of oxysterols using ethyl(trifluoromethyl)dioxirane (ETDO), which showed high reactivity and regioselectivity . This suggests that fluorinated esters like this compound may also participate in selective chemical reactions, potentially leading to the synthesis of biologically active molecules.
Physical and Chemical Properties Analysis
The physical properties of similar compounds, such as Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate, include boiling points and solubility in organic solvents, indicating that these compounds are volatile and have good solubility profiles . These properties are important for the practical handling and application of this compound in various chemical processes.
Aplicaciones Científicas De Investigación
Synthesis and Cognitive Effects
Li Ming-zhu (2010) synthesized compounds of 2-substituted ethyl 2-[1-(pyridine-2-yl)ethoxy] acetate, noting that one particular compound demonstrated an improvement in the memory ability of mice, as evidenced by swimming maze tests. This research implies potential applications in enhancing cognitive functions or treating memory-related disorders Li Ming-zhu, 2010.
Potential for Anti-cancer and Anti-inflammatory Properties
Wenjing Wang et al. (2011) provided a compound structurally related to Ethyl Difluoro(6-methoxypyridin-2-yl)acetate as a DNA-intercalator. This compound, MIAM, showed selectivity in inhibiting the viability of HeLa cells and demonstrated a dose-dependent inhibition of tumor growth in mice, without damaging treated mice, hinting at its potential in cancer treatment Wang et al., 2011.
Tengfei Liu et al. (2012) studied the effects of Ethyl acetate (EA), a compound structurally related to this compound. They found that EA protected against death in a Lipopolysaccharide/D-galactosamine-induced endotoxic shock model in mice and decreased mRNA expression of inflammation mediators in RAW264.7 cells. These results suggest that EA, and potentially structurally similar compounds, possess anti-inflammatory properties Liu et al., 2012.
Impact on Learning and Memory
Li Ming-zhu (2008) synthesized 4-alkyl-1-[2-(pyridin-2-yl ethoxy)ethyl] piperazine compounds and studied their effects on the ability of memory in mice. The findings showed that the Easter structure in ethyl-2(benzyloxy)aryl acetates played a crucial role in affecting learning and memory in mice, suggesting that structurally similar compounds like this compound might have similar effects Li Ming-zhu, 2008.
Vasodilatory Effects and Cardiovascular Implications
Rong Dai et al. (2017) assessed the ethyl acetate extracts of Gastrodia elata (GEB), a compound structurally related to this compound, on vascular tone. The findings indicated that GEB and its components induced vasodilations, dependent on the endothelium to different degrees. This study suggests that structurally similar compounds might have implications in modulating vascular tones and treating hypertension Dai et al., 2017.
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 2,2-difluoro-2-(6-methoxypyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-3-16-9(14)10(11,12)7-5-4-6-8(13-7)15-2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGUGEYURXDXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC(=CC=C1)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506905.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2506908.png)
![1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2506909.png)





![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)urea](/img/structure/B2506921.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2506925.png)